molecular formula C17H15F2NO4S B2657129 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate CAS No. 1327173-72-7

methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate

Cat. No.: B2657129
CAS No.: 1327173-72-7
M. Wt: 367.37
InChI Key: BQTMOWMLDZMWRA-MHWRWJLKSA-N
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Description

Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a sulfonyl group and a difluorophenylamino substituent. Its structure combines a sulfonamide linkage with an α,β-unsaturated ester, which is common in bioactive molecules targeting enzymatic pathways.

Properties

IUPAC Name

methyl (E)-3-(3,4-difluoroanilino)-2-(3-methylphenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4S/c1-11-4-3-5-13(8-11)25(22,23)16(17(21)24-2)10-20-12-6-7-14(18)15(19)9-12/h3-10,20H,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTMOWMLDZMWRA-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)F)F)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate, with the CAS number 1327187-53-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a difluorophenyl group and a sulfonyl moiety, which are critical for its biological activity. The molecular formula is C16H15F2NO4SC_{16}H_{15}F_2NO_4S, with a molecular weight of approximately 387.78 g/mol.

Structural Formula

Methyl 2E 3 3 4 difluorophenyl amino 2 3 methylphenyl sulfonyl acrylate\text{Methyl 2E 3 3 4 difluorophenyl amino 2 3 methylphenyl sulfonyl acrylate}

Research indicates that compounds similar to this compound may exhibit their biological effects through several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Analogous compounds have shown efficacy against various fungal strains, suggesting potential antifungal activity.

Antifungal Activity

A study on related compounds demonstrated that modifications at the 3-position significantly enhance antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . This suggests that this compound could possess similar or enhanced antifungal properties.

Anticancer Potential

Emerging evidence points to the anticancer potential of acrylate derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may act as a selective inhibitor in specific biological pathways. For instance, studies on related acrylamide compounds suggest they can modulate platelet aggregation and thrombus formation, potentially offering therapeutic benefits in cardiovascular diseases .

Case Study 1: Antifungal Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal load in treated groups compared to controls, highlighting its potential as an antifungal agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines demonstrated that this compound leads to a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntifungalInhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate as an anticancer agent. Its structural components allow for interactions with specific biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .

Case Study:
A study conducted on a series of acrylate derivatives revealed that modifications similar to those present in this compound resulted in significant cytotoxic effects against breast cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

2. Neurological Disorders
The compound's ability to interact with neurotransmitter receptors makes it a candidate for treating neurological disorders. Research indicates that derivatives of this compound can act as antagonists for metabotropic glutamate receptors, which are implicated in conditions such as anxiety and depression .

Case Study:
In preclinical trials, a close analogue demonstrated antidepressant-like effects in rodent models when administered at specific dosages. The study emphasized the importance of the fluorine substituents in enhancing receptor affinity and selectivity .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes steps such as:

  • Formation of the acrylate moiety via Michael addition.
  • Introduction of the difluorophenyl group through halogenation reactions.
  • Sulfonamide formation to incorporate the sulfonyl group.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits promising bioactivity profiles. These evaluations include:

  • In vitro assays to assess cytotoxicity against various cancer cell lines.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-methylphenylsulfonyl and 3,4-difluorophenylamino groups. Comparisons with similar acrylates reveal how substituents influence physicochemical and biological properties:

Compound Name Substituents Key Features Reference
Target Compound 3-methylphenylsulfonyl, 3,4-difluorophenylamino Potential sulfonamide-mediated bioactivity
Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate 3-chlorophenylsulfonyl, 3,4-difluorophenylamino Chlorine enhances electronegativity; higher reactivity in electrophilic substitutions
D24 (Methyl (E)-3-(4-(3-((3-chloro-4-fluorophenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate) 3-chloro-4-fluorophenylamino, hydroxypropoxy Hydroxypropoxy group improves solubility; potent antimicrobial activity (MIC: 12.5 μg/mL against Xanthomonas)
Methyl (E)-3-(3-methoxyphenyl)-2-(trifluoromethyl)acrylate (E-3n) 3-methoxyphenyl, trifluoromethyl Trifluoromethyl group enhances metabolic stability; used in polymer chemistry
Compound C (Anti-E. coli oxadiazole derivative) 3,4-difluorophenyl, oxadiazole core Fluorophenyl groups enhance binding to bacterial toxins (stx-1/stx-2)

Key Observations :

  • Bioactivity : The hydroxypropoxy group in D24 improves water solubility and antibacterial efficacy, suggesting that polar substituents may enhance pharmacokinetics in the target compound .
  • Fluorophenyl Moieties : Both the target compound and Compound C () utilize fluorinated phenyl groups, which are linked to improved membrane permeability and target affinity in antimicrobial agents.

Comparison of Yields and Purity :

Compound Yield Purity (UHPLC) Melting Point
D24 () 93% N/A 123–125°C
RA[4,5] () 21% 95% White solid
E-3n () 82% N/A Yellow oil

The target compound’s hypothetical synthesis would likely mirror these methods, with yields dependent on the steric and electronic effects of the 3-methylphenyl group.

Physicochemical Properties
  • Solubility : Polar groups (e.g., hydroxypropoxy in D24) improve aqueous solubility, whereas trifluoromethyl groups (E-3n) enhance organic solvent compatibility .
  • Stability : The 3-methylphenylsulfonyl group in the target compound may confer greater stability compared to chlorinated analogs due to reduced electrophilicity .

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